REACTION_CXSMILES
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[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH:10]([SiH2:12][CH2:13][Cl:14])Cl>>[CH3:10][Si:12]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:13][Cl:14]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)[Mg]Br
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC(Cl)[SiH2]CCl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C[Si](CCl)(C1=CC=CC=C1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |